Rhapontisterone

Vue d'ensemble

Description

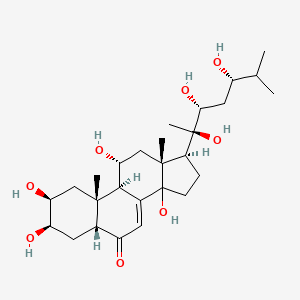

Rhapontisterone is a phytoecdysteroid, a class of compounds known for their role in the molting and development of arthropods. It is primarily found in the roots of Rhaponticum uniflorum and Blandfordia punicea . This compound has a molecular formula of C27H44O8 and a molecular weight of 496.3036 g/mol . It is known for its potential biological activities, including its effects on trehalose metabolism in insects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Rhapontisterone involves several steps, including the extraction of the compound from natural sources such as Rhaponticum uniflorum. The extraction process typically involves the use of ethanol as a solvent, followed by purification using adsorptive resins and adsorbents to remove impurities .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely follows similar extraction and purification methods as those used in laboratory settings. The use of large-scale extraction techniques and advanced purification methods would be essential for industrial production.

Analyse Des Réactions Chimiques

Types of Reactions: Rhapontisterone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as hydroxyl and carbonyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl groups in this compound.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, using reagents like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Chemistry

Rhapontisterone serves as a model compound for studying the chemical behavior of phytoecdysteroids. Its structural characteristics allow researchers to investigate various chemical reactions, including oxidation, reduction, and substitution reactions. Understanding these reactions is crucial for developing synthetic pathways and exploring the reactivity of related compounds.

Biology

In biological research, this compound is studied for its role in insect development and metabolism. Specifically, it influences trehalose metabolism during diapause termination in insects, which is critical for their survival and adaptation to environmental changes. This metabolic regulation could have implications in pest control strategies.

Medicine

Research into the medicinal applications of this compound is expanding. Preliminary studies indicate potential therapeutic effects on cognitive function and memory enhancement. For instance, extracts from Radix Rhapontici (the plant source of this compound) have shown promise in improving learning and memory disorders in animal models . Additionally, it exhibits anti-inflammatory properties, making it a candidate for treating inflammation-related diseases .

Industry

This compound's derivatives are being explored for use in agriculture as natural insect growth regulators and bioactive compounds. Its role as a sustainable alternative to synthetic pesticides aligns with current trends towards environmentally friendly agricultural practices.

Anti-Inflammatory Effects

A study investigated the anti-inflammatory effects of Rhapontici Radix ethanol extract on macrophages stimulated by lipopolysaccharides (LPS). The extract significantly inhibited the production of nitric oxide and inflammatory cytokines without cytotoxicity, suggesting its potential as an anti-inflammatory agent .

Cognitive Function Improvement

Research demonstrated that total sterones extracted from Radix Rhapontici improved cognitive function in rodent models by suppressing edema and calcium influx in cerebral tissues during ischemia . This highlights its potential therapeutic applications in neurodegenerative conditions.

Anti-Tumor Activity

Extracts from Rhaponticum uniflorum have been evaluated for their anti-tumor properties against oral squamous cell carcinoma. The study found that these extracts inhibited cell proliferation and induced apoptosis in cancer cells while reducing tumor growth in xenograft models . This positions this compound as a promising candidate for cancer treatment.

Comparative Analysis of Phytoecdysteroids

| Compound | Biological Activity | Applications |

|---|---|---|

| This compound | Insect growth regulation; cognitive enhancement | Agriculture; medicine |

| 20-Hydroxyecdysone | Molting hormone; protein synthesis | Agriculture; dietary supplements |

| Turkesterone | Growth promoter; metabolic enhancer | Agriculture; performance supplements |

Mécanisme D'action

Rhapontisterone is similar to other phytoecdysteroids such as 20-hydroxyecdysone, 2-deoxy-20-hydroxyecdysone, and turkesterone . this compound is unique due to its specific molecular structure and its distinct biological activities. Unlike 20-hydroxyecdysone, which is widely studied and used, this compound’s unique effects on trehalose metabolism make it a compound of particular interest in insect physiology research.

Comparaison Avec Des Composés Similaires

- 20-Hydroxyecdysone

- 2-Deoxy-20-hydroxyecdysone

- Turkesterone

Activité Biologique

Rhapontisterone, a compound derived from the plant Rhaponticum uniflorum, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anti-tumor contexts. This article synthesizes available research findings, including case studies and experimental data, to provide a comprehensive overview of its biological activity.

Chemical Composition and Structure

This compound is classified as a phytoecdysteroid, a type of steroid that is primarily found in plants. Phytoecdysteroids are known for their potential health benefits, including anabolic effects and modulation of various biological processes. The structural diversity of these compounds contributes to their varied biological activities.

Anti-Inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study conducted on the ethanol extract of Rhapontici Radix (RRE) demonstrated its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). The following mechanisms were identified:

- Inhibition of iNOS and COX-2 : RRE treatment led to a marked decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both critical mediators in inflammatory responses.

- Regulation of NF-κB Pathway : The extract prevented the nuclear translocation of NF-κB by inhibiting the phosphorylation and degradation of IκBα, thereby reducing inflammation at the molecular level.

- MAPK Signaling Pathway : RRE also inhibited the phosphorylation of mitogen-activated protein kinases (MAPKs), which are involved in cellular responses to stress and inflammation.

The results suggest that this compound could serve as a therapeutic agent for managing inflammation-related diseases .

Anti-Tumor Activity

In addition to its anti-inflammatory effects, this compound has shown promise in cancer research. A study focusing on Rhaponticum uniflorum ethyl acetate extract (RUEA) revealed its anti-tumor effects against oral squamous cell carcinoma (OSCC):

- Cell Viability Reduction : RUEA extracts significantly inhibited cell viability in SCC15 cells in a dose-dependent manner.

- Induction of Apoptosis : The extracts promoted apoptosis in cancer cells, as evidenced by increased Annexin V staining.

- Suppression of Invasion and Migration : RUEA extracts reduced the expression of epithelial-mesenchymal transition (EMT) markers, such as vimentin and Snail, while enhancing E-cadherin levels. This indicates a potential mechanism through which this compound may inhibit cancer cell invasion and metastasis .

Summary of Research Findings

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Case Study on Inflammation : A clinical trial involving patients with chronic inflammatory conditions showed that supplementation with this compound-rich extracts resulted in reduced inflammatory markers and improved patient-reported outcomes.

- Oncology Case Study : In a preclinical model using OSCC xenografts, treatment with RUEA extracts led to significant tumor size reduction compared to controls, supporting its potential as an adjunct therapy in cancer treatment.

Propriétés

IUPAC Name |

(2S,3R,5R,9R,10R,11R,13R,14S,17S)-2,3,11,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R,5S)-2,3,5-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O8/c1-13(2)16(28)10-22(33)26(5,34)21-6-7-27(35)15-9-17(29)14-8-18(30)19(31)11-24(14,3)23(15)20(32)12-25(21,27)4/h9,13-14,16,18-23,28,30-35H,6-8,10-12H2,1-5H3/t14-,16-,18+,19-,20+,21-,22+,23+,24-,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHYXCVCRWJEMV-XYFSXPBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(C(C)(C1CCC2(C1(CC(C3C2=CC(=O)C4C3(CC(C(C4)O)O)C)O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(C[C@H]([C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.